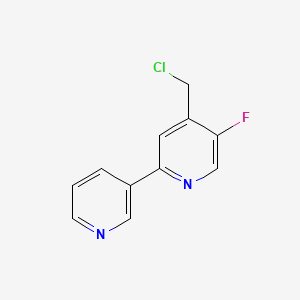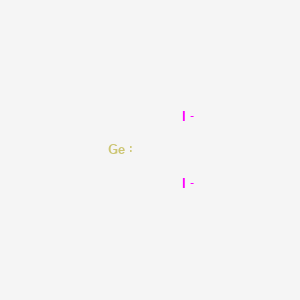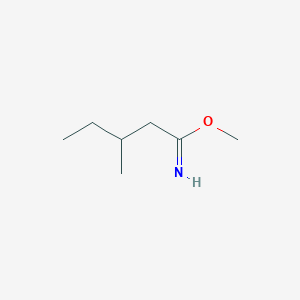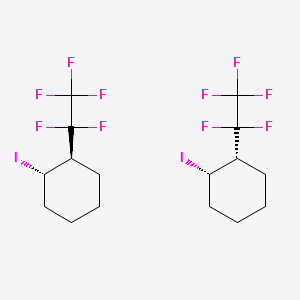
1-Iodo-2-(pentafluoroethyl)cyclohexane(e/z)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Iodo-2-(pentafluoroethyl)cyclohexane is an organoiodine compound with the molecular formula C8H10F5I It is characterized by the presence of an iodine atom and a pentafluoroethyl group attached to a cyclohexane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Iodo-2-(pentafluoroethyl)cyclohexane typically involves the iodination of 2-(pentafluoroethyl)cyclohexane. One common method is the reaction of 2-(pentafluoroethyl)cyclohexane with iodine in the presence of a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out under mild conditions, with the temperature maintained between 0°C and 25°C to prevent side reactions.
Industrial Production Methods
Industrial production of 1-Iodo-2-(pentafluoroethyl)cyclohexane follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified through distillation or recrystallization to remove any impurities.
Analyse Chemischer Reaktionen
Types of Reactions
1-Iodo-2-(pentafluoroethyl)cyclohexane undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as hydroxide, cyanide, or amines, leading to the formation of different substituted cyclohexane derivatives.
Reduction Reactions: The compound can be reduced to 2-(pentafluoroethyl)cyclohexane using reducing agents like lithium aluminum hydride or hydrogen in the presence of a palladium catalyst.
Oxidation Reactions: The cyclohexane ring can be oxidized to form cyclohexanone derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium hydroxide, sodium cyanide, or primary amines in polar solvents such as ethanol or water.
Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Major Products
Substitution: Various substituted cyclohexane derivatives depending on the nucleophile used.
Reduction: 2-(pentafluoroethyl)cyclohexane.
Oxidation: Cyclohexanone derivatives.
Wissenschaftliche Forschungsanwendungen
1-Iodo-2-(pentafluoroethyl)cyclohexane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new materials and pharmaceuticals.
Biology: Investigated for its potential use in bioorthogonal chemistry, where it can be used to label biomolecules without interfering with their natural functions.
Medicine: Explored for its potential as a radiolabeling agent in diagnostic imaging, particularly in positron emission tomography (PET) scans.
Industry: Used in the development of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Wirkmechanismus
The mechanism of action of 1-Iodo-2-(pentafluoroethyl)cyclohexane depends on the specific application. In substitution reactions, the iodine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom to which it is attached. In reduction reactions, the iodine atom is removed, and the cyclohexane ring is restored. In oxidation reactions, the cyclohexane ring is converted to a cyclohexanone derivative through the addition of oxygen atoms.
Vergleich Mit ähnlichen Verbindungen
1-Iodo-2-(pentafluoroethyl)cyclohexane can be compared with other similar compounds, such as:
1-Bromo-2-(pentafluoroethyl)cyclohexane: Similar structure but with a bromine atom instead of iodine. It has different reactivity and is used in different applications.
1-Chloro-2-(pentafluoroethyl)cyclohexane: Contains a chlorine atom instead of iodine. It is less reactive than the iodine derivative and is used in different chemical reactions.
2-(Pentafluoroethyl)cyclohexane: Lacks the halogen atom, making it less reactive in substitution reactions but still useful as a building block in organic synthesis.
The uniqueness of 1-Iodo-2-(pentafluoroethyl)cyclohexane lies in its combination of the iodine atom and the pentafluoroethyl group, which imparts unique chemical properties and reactivity compared to its analogs.
Eigenschaften
Molekularformel |
C16H20F10I2 |
|---|---|
Molekulargewicht |
656.12 g/mol |
IUPAC-Name |
(1S,2R)-1-iodo-2-(1,1,2,2,2-pentafluoroethyl)cyclohexane;(1S,2S)-1-iodo-2-(1,1,2,2,2-pentafluoroethyl)cyclohexane |
InChI |
InChI=1S/2C8H10F5I/c2*9-7(10,8(11,12)13)5-3-1-2-4-6(5)14/h2*5-6H,1-4H2/t5-,6+;5-,6-/m10/s1 |
InChI-Schlüssel |
SUIUTEAUSYCEET-DPLCEAQZSA-N |
Isomerische SMILES |
C1CC[C@@H]([C@@H](C1)C(C(F)(F)F)(F)F)I.C1CC[C@@H]([C@H](C1)C(C(F)(F)F)(F)F)I |
Kanonische SMILES |
C1CCC(C(C1)C(C(F)(F)F)(F)F)I.C1CCC(C(C1)C(C(F)(F)F)(F)F)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


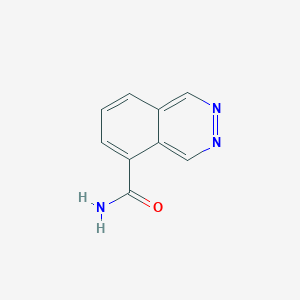
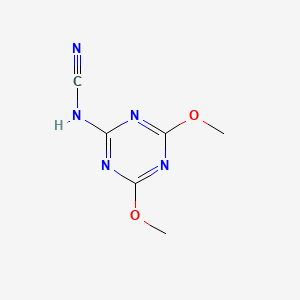
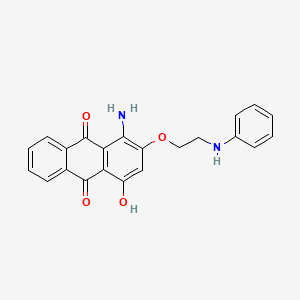
![1-[(Benzylamino)methyl]-3-methylcyclopentan-1-ol](/img/structure/B15251274.png)
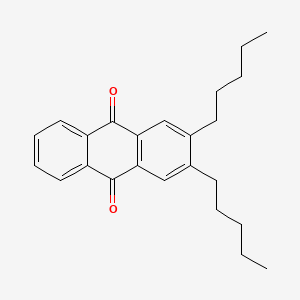
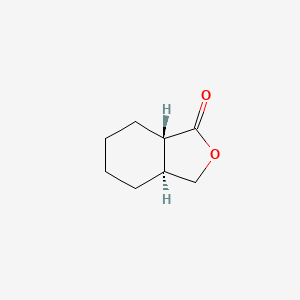
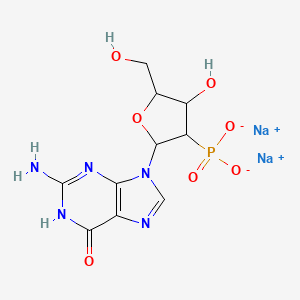
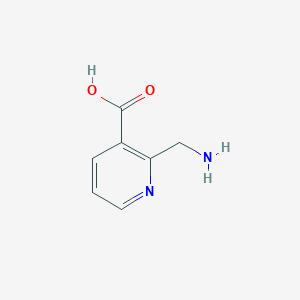
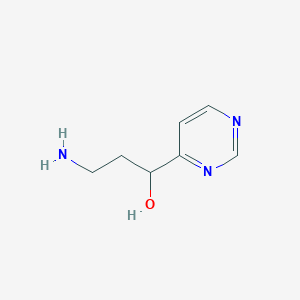

![Benzenebutanoicacid,4-[1-(hydroxyimino)-5-methylhexyl]-,methylester](/img/structure/B15251341.png)
